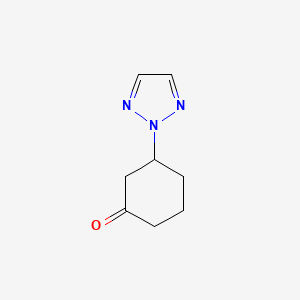
3-(2H-1,2,3-三唑-2-基)环己酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one is a heterocyclic compound that features a triazole ring attached to a cyclohexanone moiety.
科学研究应用
3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with unique properties, such as polymers and sensors.
作用机制
Target of Action
1,2,3-triazoles, the core structure of this compound, have been found to interact with a wide range of biological targets . They have been used in drug discovery and have found applications in various fields such as organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Mode of Action
1,2,3-triazoles are known to interact with the amino acids present in the active site of their targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .
Biochemical Pathways
1,2,3-triazoles have been associated with a broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitubercular, antitumoral, and antiviral properties .
Pharmacokinetics
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features could potentially influence the bioavailability of 3-(2H-1,2,3-Triazole-2-yl)cyclohexanone.
Result of Action
1,2,3-triazoles have been associated with a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the tautomer of 1,2,3-triazoles is more stable in solution, while the 2h-isomer is more stable in the gas phase . This suggests that the environment could potentially influence the stability and efficacy of 3-(2H-1,2,3-Triazole-2-yl)cyclohexanone.
生化分析
Biochemical Properties
3-(2H-1,2,3-Triazole-2-yl)cyclohexanone, like other triazoles, is capable of binding in the biological system with a variety of enzymes and receptors . This interaction is due to its aromatic character, strong dipole moment, and hydrogen bonding ability . These features make it structurally similar to the amide bond, mimicking an E or a Z amide bond .
Cellular Effects
Derivatives of triazoles have shown significant activity, with low cytotoxicity against liver cells (hepatoma HepG2) and kidney cells (BGM), thereby exhibiting a high therapeutic index .
Molecular Mechanism
Triazoles generally exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Metabolic Pathways
Triazoles are known to interact with a variety of enzymes and receptors in the biological system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one typically involves the formation of the triazole ring followed by its attachment to the cyclohexanone. . The reaction conditions often include the use of solvents like water or dimethyl sulfoxide (DMSO) and can be carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve scalable and efficient synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and reduce the environmental impact .
化学反应分析
Types of Reactions
3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone oxides.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted triazole derivatives.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar biological activities but different structural properties.
1,3,4-Triazole: Known for its antimicrobial and anticancer properties, but with a different arrangement of nitrogen atoms in the ring.
Uniqueness
3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one is unique due to its specific combination of the triazole ring and cyclohexanone moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .
属性
IUPAC Name |
3-(triazol-2-yl)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-8-3-1-2-7(6-8)11-9-4-5-10-11/h4-5,7H,1-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXANBZZRXGOKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2N=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[4-benzyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2375078.png)
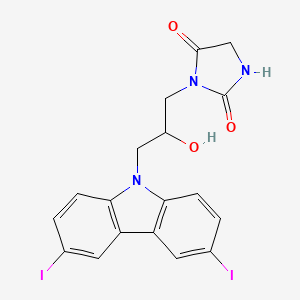
![3-Methyl-8-[(4-methylphenyl)methylamino]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2375080.png)
![6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2375084.png)
![N-[(2-bromophenyl)methyl]cyclopropanamine](/img/structure/B2375086.png)
![tert-butyl 4-[3-(1H-pyrazol-5-yl)phenethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2375087.png)
![Tert-butyl 4-{4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2375089.png)
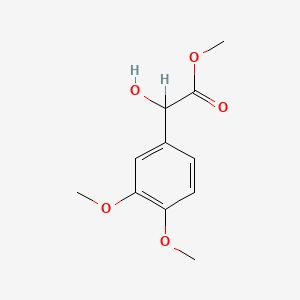
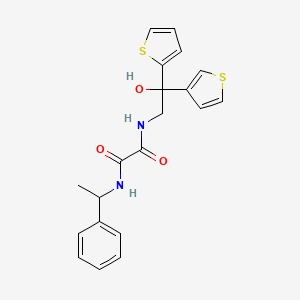
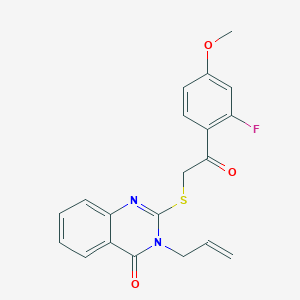
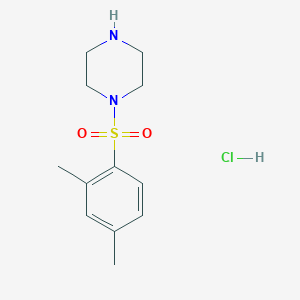
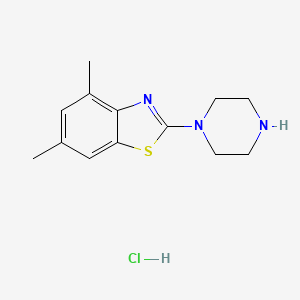
![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2375099.png)
![3-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2375101.png)
